4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide
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Description
Scientific Research Applications
Novel PET Probes for Alzheimer's Disease
Research on benzoxazole derivatives, closely related to the structure of interest, highlights their potential in developing PET (Positron Emission Tomography) probes for imaging cerebral β-amyloid plaques in Alzheimer's disease. The study by Cui et al. (2012) synthesized and evaluated two radiofluoro-pegylated phenylbenzoxazole derivatives, displaying high affinity for Aβ(1-42) aggregates, suggesting their utility as PET agents for detecting Aβ plaques in the living human brain (Cui et al., 2012).
Antimicrobial Activity
Jagtap et al. (2010) synthesized novel fluoro-substituted sulphonamide benzothiazole compounds, demonstrating significant antimicrobial activity. This research indicates that fluoro-substituted compounds, similar in part to the chemical structure , could have promising applications in developing new antimicrobial agents (Jagtap et al., 2010).
Organocatalytic Asymmetric Reactions
A study by Li et al. (2019) on the asymmetric Mannich reaction of 3-fluorooxindoles with dibenzo[b,f][1,4]oxazepines showcases the importance of fluoro-substituted compounds in synthesizing chiral molecules with potential medicinal chemistry applications. The reactions produced seven-member cyclic amines containing chiral tetrasubstituted C‒F stereocenters with high yields and enantioselectivities, emphasizing the role of fluoro-substituted compounds in stereocontrolled synthesis (Li et al., 2019).
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN2O3/c1-15(2)11-12-26-19-10-9-18(13-20(19)29-14-23(3,4)22(26)28)25-21(27)16-5-7-17(24)8-6-16/h5-10,13,15H,11-12,14H2,1-4H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVBYWCHOBNXEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)F)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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